8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione
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Overview
Description
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is a derivative of anthraquinone, a class of naturally occurring compounds known for their diverse biological activities. This compound features a 9,10-dioxoanthracene core, which is common among anthraquinones, and is modified with hydroxy, methoxy, and methyl groups. These modifications can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione typically involves the functionalization of the anthraquinone core. One common method is the Friedel-Crafts acylation of toluene with phthalic anhydride in the presence of anhydrous aluminum chloride, followed by subsequent functional group modifications . The reaction conditions often require controlled temperatures and the use of specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for anthraquinone derivatives, including this compound, often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The hydroxy and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Mechanism of Action
The mechanism of action of 8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-6,8-dimethoxy-3-methylanthracene-9,10-dione: Similar in structure but with different positions of hydroxy and methoxy groups.
2-Chloro-1,3,8-trihydroxy-6-(hydroxymethyl)-anthracene-9,10-dione: Contains additional chloro and hydroxymethyl groups.
Emodic acid: Another anthraquinone derivative with significant biological activities.
Uniqueness
8-Hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione is unique due to its specific functional group arrangement, which can influence its reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-hydroxy-1,2-dimethoxy-3-methylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-8-7-10-13(17(22-3)16(8)21-2)15(20)12-9(14(10)19)5-4-6-11(12)18/h4-7,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMLREFNXDLTSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1OC)OC)C(=O)C3=C(C2=O)C=CC=C3O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415754 |
Source
|
Record name | 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82868-99-3 |
Source
|
Record name | 9,10-Anthracenedione, 8-hydroxy-1,2-dimethoxy-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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